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Propanoic acid, 2-(4-iodophenoxy)-, (R)- Documentation Hub

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  • Product: Propanoic acid, 2-(4-iodophenoxy)-, (R)-
  • CAS: 10009-44-6

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Guide to (R)-2-(4-iodophenoxy)propanoic acid for Advanced Research

This technical guide offers an in-depth analysis of the spectroscopic data for (R)-2-(4-iodophenoxy)propanoic acid, a compound of significant interest in various research and development sectors. Designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth analysis of the spectroscopic data for (R)-2-(4-iodophenoxy)propanoic acid, a compound of significant interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction: The Significance of (R)-2-(4-iodophenoxy)propanoic acid

(R)-2-(4-iodophenoxy)propanoic acid and its derivatives are crucial intermediates in the synthesis of a variety of compounds, including certain herbicides and pharmacologically active molecules. A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring the purity and identity of synthesized products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition. This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS, offering a holistic view of the compound's structure.

It is important to note that while the (R)-enantiomer is specified, standard NMR, IR, and MS techniques do not differentiate between enantiomers. The data presented here is representative of the 2-(4-iodophenoxy)propanoic acid structure, and chiral-specific methods would be required for enantiomeric distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a precise picture of the proton and carbon environments can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information about the different types of protons present in the molecule and their neighboring atoms.

Methodology: Acquiring the ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves dissolving a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[1] The solution is then placed in a high-field NMR spectrometer, and the spectrum is recorded. The choice of solvent can slightly influence the chemical shifts of labile protons, such as the carboxylic acid proton.[2]

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Data Interpretation:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCarboxylic acid (-COOH)
~7.6Doublet2HAromatic protons ortho to iodine
~6.7Doublet2HAromatic protons ortho to oxygen
~4.7Quartet1HMethine (-CH)
~1.6Doublet3HMethyl (-CH₃)

The broad singlet observed at a high chemical shift (~11-12 ppm) is characteristic of a carboxylic acid proton.[1] The aromatic region displays two doublets, indicative of a para-substituted benzene ring. The quartet for the methine proton and the doublet for the methyl protons are a classic ethyl-like spin system, confirming the structure of the propanoic acid side chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule.

Methodology: Acquiring the ¹³C NMR Spectrum

The sample preparation for ¹³C NMR is similar to that for ¹H NMR.[3] Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio.

Data Interpretation:

Chemical Shift (δ) ppmAssignment
~175Carbonyl carbon (-COOH)
~157Aromatic carbon attached to oxygen
~138Aromatic carbons ortho to iodine
~117Aromatic carbons ortho to oxygen
~83Aromatic carbon attached to iodine
~72Methine carbon (-CH)
~18Methyl carbon (-CH₃)

The downfield signal around 175 ppm is characteristic of a carboxylic acid carbonyl carbon.[3] The aromatic carbons show distinct chemical shifts due to the different electronic effects of the iodine and phenoxy substituents. The aliphatic carbons of the propanoic acid side chain appear at the expected upfield chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Methodology: Acquiring the IR Spectrum

A common method for solid samples is the potassium bromide (KBr) pellet technique.[2] A small amount of the sample is finely ground with dry KBR powder and pressed into a thin, transparent disk. The spectrum is then recorded using an IR spectrometer.

Caption: Workflow for IR Spectroscopic Analysis.

Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1710C=O stretchCarboxylic acid
~1600, ~1500C=C stretchAromatic ring
~1240C-O stretchAryl ether
~820C-H bendpara-disubstituted aromatic

The very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4][5] The strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[5] The absorptions in the 1600-1500 cm⁻¹ region are characteristic of the aromatic ring, and the strong band around 1240 cm⁻¹ is due to the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Methodology: Acquiring the Mass Spectrum

In a typical electron ionization (EI) mass spectrometry experiment, the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

The mass spectrum of (R)-2-(4-iodophenoxy)propanoic acid (Molecular Weight: 306.09 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 306. Key fragmentation patterns would likely include:

  • Loss of the carboxylic acid group (-COOH): A peak at m/z 261.

  • Loss of the propanoic acid side chain: A peak corresponding to the 4-iodophenoxy radical cation.

  • Cleavage of the ether bond: Peaks corresponding to the 4-iodophenol fragment and the 2-propanoic acid fragment.

The presence of iodine would also give rise to a characteristic isotopic pattern for iodine-containing fragments.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating structural elucidation of (R)-2-(4-iodophenoxy)propanoic acid. Each technique offers a unique piece of the structural puzzle, and together they confirm the presence of the para-substituted iodophenoxy group and the propanoic acid moiety. This guide serves as a foundational resource for researchers working with this compound, enabling confident identification, quality control, and further synthetic applications.

References

  • Doc Brown's Chemistry. (2026, March 10). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]

Sources

Exploratory

The Aryloxyphenoxypropionate (FOP) Herbicides: A Comprehensive Technical Guide on Discovery, Mechanism, and Resistance

Executive Summary Aryloxyphenoxypropionate (AOPP or FOP) herbicides represent a cornerstone of modern agricultural weed management. As highly selective, post-emergence graminicides, FOPs are deployed globally to control...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryloxyphenoxypropionate (AOPP or FOP) herbicides represent a cornerstone of modern agricultural weed management. As highly selective, post-emergence graminicides, FOPs are deployed globally to control grass weeds within broadleaf cropping systems. This whitepaper provides an authoritative analysis of the historical discovery of FOPs, their biochemical mechanism of action targeting Acetyl-CoA Carboxylase (ACCase), the physiological basis of crop selectivity, and the evolutionary mechanisms driving herbicide resistance. Furthermore, it outlines validated experimental protocols for researchers investigating ACCase inhibition and resistance profiling.

Historical Milestones & Discovery Timeline

The genesis of aryloxyphenoxypropionate herbicides in the 1970s marked a paradigm shift in selective weed control, complementing the earlier discovery of auxin-mimicking phenoxyacetic acids (like 2,4-D) which controlled broadleaf weeds but spared grasses[1]. The agricultural imperative was to discover the inverse: a compound lethal to grasses but safe for broadleaf crops.

  • 1971–1973 (The Breakthrough): Hoechst AG discovered diclofop-methyl in 1971, subsequently filing patents in 1973 for this new class of aryloxyphenoxypropionates[1][2]. Diclofop-methyl (commercialized as Illoxan) became the first widely successful FOP, providing selective control of wild oats (Avena fatua) and wild millets in wheat and barley[2].

  • Mid-1970s (Structural Optimization): The Japanese firm Ishihara Sangyo Kaisha (ISK) enhanced the biological activity of the FOP scaffold by replacing the aryloxy portion of diclofop with a pyridine ring, yielding chlorazifop[1].

  • 1977 (The CF3 Race): The research landscape became fiercely competitive. Within a three-week window in 1977, ISK, Dow Chemicals, and Imperial Chemical Industries (ICI) independently filed patents for a new group of analogues featuring a trifluoromethyl (-CF3) group on the pyridine ring[1].

  • 1981 (Commercialization): Avoiding protracted patent disputes, ISK and ICI cross-licensed their intellectual property. This collaboration led to the 1981 market introduction of fluazifop as a butyl ester (brand name Fusilade), while Dow successfully commercialized haloxyfop as a methyl ester[1].

Biochemical Mechanism of Action (MoA)

The primary mechanism of action for all FOP herbicides is the potent, competitive inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) [3][4].

ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA[3][4]. This reaction occurs in two distinct steps, mediated by two domains:

  • Biotin Carboxylase (BC) Domain: Carboxylates the biotin prosthetic group using bicarbonate and ATP.

  • Carboxyltransferase (CT) Domain: Transfers the carboxyl group from biotin to acetyl-CoA to form malonyl-CoA[4][5].

Biochemical and molecular crystallization data have definitively established that FOPs bind specifically to the catalytic site within the CT domain of the enzyme[5][6]. By halting malonyl-CoA production, FOPs arrest the elongation of fatty acid chains. This rapidly depletes the plant of essential lipids required for cell membrane biogenesis, resulting in a loss of membrane integrity, metabolite leakage, necrosis of the meristematic growing points, and ultimately, plant death[2][6].

ACCase_Pathway AcetylCoA Acetyl-CoA (Substrate) ACCase_CT ACCase: CT Domain (Carboxyltransferase) AcetylCoA->ACCase_CT Bicarbonate HCO3- + ATP ACCase_BC ACCase: BC Domain (Biotin Carboxylation) Bicarbonate->ACCase_BC ACCase_BC->ACCase_CT Carboxybiotin MalonylCoA Malonyl-CoA ACCase_CT->MalonylCoA FattyAcids De Novo Fatty Acids (Membrane Biogenesis) MalonylCoA->FattyAcids Necrosis Meristematic Necrosis & Plant Death FattyAcids->Necrosis Membrane Failure FOP FOP Herbicides (e.g., Diclofop, Fluazifop) FOP->ACCase_CT Competitive Inhibition FOP->FattyAcids Depletion

Caption: Biochemical pathway of ACCase inhibition by FOP herbicides leading to plant death.

Basis of Selectivity and Structure-Activity Relationship (SAR)

Target-Site Selectivity (Dicots vs. Monocots)

The fundamental selectivity of FOP herbicides—lethal to grasses but safe for broadleaf crops—is rooted in evolutionary biology. Plants possess two distinct forms of ACCase:

  • Heteromeric ACCase: Found in the chloroplasts of most dicotyledonous (broadleaf) plants. This multi-subunit form is naturally insensitive to FOP herbicides[6].

  • Homomeric ACCase: A single large polypeptide found in the cytosol of all plants, and crucially, in the chloroplasts of grasses (Gramineae/Poaceae). The plastidic homomeric ACCase in grasses is highly sensitive to FOP inhibition[5][6].

Because broadleaf crops rely on the insensitive heteromeric ACCase for chloroplastic fatty acid synthesis, they are completely immune to FOPs at field application rates[6][7].

Metabolic Selectivity (Tolerant vs. Susceptible Grasses)

While FOPs generally kill grasses, certain grass crops like wheat (Triticum aestivum) exhibit high tolerance to specific FOPs like diclofop-methyl. This selectivity is driven by differential metabolic detoxification[2][8]. Upon foliar absorption, diclofop-methyl is rapidly hydrolyzed by plant esterases into the phytotoxic des-methyl acid, diclofop[2][8].

  • In susceptible wild oat (Avena fatua): The plant predominantly conjugates the toxic diclofop acid into an ester conjugate, which can readily revert to the toxic acid, failing to detoxify the cellular environment[2][8].

  • In tolerant wheat: Cytochrome P450 monooxygenases rapidly hydroxylate the 2,4-dichlorophenyl ring of diclofop, followed by O-glycosylation to form an irreversible, non-phytotoxic phenolic conjugate[2][8].

Quantitative Efficacy Data

The potency of ACCase inhibitors is typically quantified using the Half-Maximal Inhibitory Concentration ( IC50​ ) in in vitro enzyme assays, and the Growth Reduction 50% ( GR50​ ) in whole-plant bioassays[3][9].

Table 1: Representative Quantitative Metrics for FOP Herbicides

HerbicideTarget SpeciesBiotype StatusAssay TypeMetric ValueResistance Factor (R/S)
Diclofop-methyl Cynosurus echinatusSusceptible (S)Whole Plant GR50​ : 33.8 g ai/haN/A
Diclofop-methyl Cynosurus echinatusResistant (R)Whole Plant GR50​ : 1484.6 g ai/ha43.8x[9]
Fluazifop-P-butyl Oryza sativa (Rice)Susceptible (S)In vitro ACCase IC50​ : ~1.5 µMN/A
Haloxyfop-P-methyl Oryza sativa (Rice)Mutant ResistantIn vitro ACCase IC50​ : >50 µM>30x[10]

(Note: Values are aggregated from standardized dose-response and ACCase inhibition studies[9][10].)

Evolution of Herbicide Resistance

The intense selection pressure exerted by the repeated application of highly efficacious FOPs has inevitably led to the evolution of herbicide-resistant grass weeds worldwide[6][11]. Resistance mechanisms are broadly categorized into two types:

  • Target-Site Resistance (TSR): The most common mechanism, involving single nucleotide polymorphisms (SNPs) in the gene encoding the plastidic homomeric ACCase. These mutations alter the amino acid sequence within the CT domain, sterically hindering FOP binding without destroying the enzyme's natural catalytic function. Documented substitutions include Ile-2041-Asn and Cys-2088-Arg[9][10].

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching the target site at lethal concentrations. The primary driver is enhanced metabolism mediated by Cytochrome P450 monooxygenases or Glutathione S-transferases (GSTs)[3][9]. For instance, pre-treatment of resistant Cynosurus echinatus with amitrole (a known Cyt P450 inhibitor) significantly restores sensitivity to diclofop-methyl, proving the metabolic nature of the resistance[9].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard methodologies for assessing FOP efficacy and resistance profiling.

Protocol 1: In Vitro ACCase Inhibition Assay (Radiochemical Method)

Causality Note: This assay measures the incorporation of 14C from radiolabeled bicarbonate into malonyl-CoA. Acidification at the end of the reaction is critical; it volatilizes unreacted 14C -bicarbonate as 14CO2​ , ensuring that the liquid scintillation counter only detects the fixed 14C in the acid-stable malonyl-CoA product.

Step-by-Step Workflow:

  • Tissue Homogenization: Harvest 5g of young leaf tissue (2-3 leaf stage). Homogenize in 20 mL of cold extraction buffer (100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT). Causality: DTT prevents the oxidation of sulfhydryl groups, maintaining the structural integrity of the ACCase enzyme during extraction.

  • Centrifugation: Centrifuge the homogenate at 24,000 × g for 30 minutes at 4°C. Collect the supernatant containing the crude ACCase extract.

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of enzyme extract with 50 µL of assay buffer containing ATP (3 mM), Acetyl-CoA (0.5 mM), and the FOP herbicide at varying concentrations (e.g., 0.1 µM to 100 µM). Include a solvent-only control (0 µM herbicide) to establish maximum baseline activity.

  • Isotope Addition: Initiate the reaction by adding 10 µL of NaH14CO3​ (specific activity 37 MBq/mmol). Incubate at 30°C for exactly 15 minutes.

  • Termination & Acidification: Stop the reaction by adding 30 µL of 6N HCl. Transfer the tubes to a heating block at 60°C for 20 minutes in a fume hood. Causality: This drives off all unreacted 14CO2​ .

  • Quantification: Transfer the remaining liquid to a scintillation vial, add 5 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Plot CPM against the log of herbicide concentration to calculate the IC50​ using non-linear regression.

Experimental_Workflow Tissue 1. Leaf Tissue Collection (Susceptible vs Resistant) Extract 2. Cold Homogenization & Centrifugation (4°C) Tissue->Extract Assay 3. Reaction Setup (Enzyme + ATP + Acetyl-CoA + FOP) Extract->Assay Isotope 4. Add NaH14CO3 (Incubate 15 min at 30°C) Assay->Isotope Acid 5. Acidification (HCl) & Heat (Volatilize 14CO2) Isotope->Acid LSC 6. Liquid Scintillation Counting (Quantify 14C-Malonyl-CoA) Acid->LSC Acid-stable fraction Data 7. Non-linear Regression (Determine IC50) LSC->Data

Caption: Step-by-step experimental workflow for the in vitro ACCase radiochemical inhibition assay.

Protocol 2: Whole-Plant Dose-Response Bioassay

Causality Note: Whole-plant assays account for absorption, translocation, and metabolic detoxification—factors invisible to in vitro enzyme assays.

  • Cultivation: Grow target grass species in standardized potting mix under controlled greenhouse conditions (25°C day/20°C night, 16h photoperiod).

  • Application: At the 3-leaf stage, apply the formulated FOP herbicide using a precision laboratory track sprayer calibrated to deliver a specific volume (e.g., 150 L/ha). Use a logarithmic dose range (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).

  • Evaluation: 21 days after treatment (DAT), harvest the above-ground biomass. Dry the tissue at 70°C for 48 hours and record the dry weight.

  • Validation: Calculate the GR50​ using a four-parameter log-logistic model. A Resistance Factor (RF) is calculated as GR50​(Resistant)/GR50​(Susceptible) .

Future Directions: Transgenic Crop Resistance

To combat the rise of complex, multi-herbicide resistant weeds, biotechnology has introduced novel transgenes to protect crops from FOPs. The discovery of the aryloxyalkanoate dioxygenase-1 (AAD-1) gene from soil bacteria has been revolutionary[12].

AAD-1 is an enzyme that enantioselectively cleaves the herbicidally active R-enantiomer of aryloxyphenoxypropionate herbicides, rendering them inactive[12]. When the AAD-1 transgene is inserted into monocot crops like maize (which are naturally susceptible to FOPs), it confers robust, field-level resistance to both FOPs and synthetic auxins like 2,4-D[12][13]. This allows farmers to spray FOPs over the top of transgenic corn to eliminate resistant grass weeds without causing crop injury, representing a major leap forward in integrated weed management[12][13].

References

  • ResearchGate. "Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase." ResearchGate, [Link]

  • CABI Digital Library. "DICLOFOP-METHYL AND ITS MODE OF ACTION." CABI Digital Library, [Link]

  • University of California Agriculture and Natural Resources. "Acetyl CoA Carboxylase (ACCase) Inhibitors." UCANR, [Link]

  • SciELO. "ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship." SciELO, [Link]

  • SciSpace. "ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship." SciSpace, [Link]

  • Wikipedia. "Fluazifop." Wikipedia, [Link]

  • PNAS. "Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes." PNAS, [Link]

  • IntechOpen. "Weed Resistance to Herbicides." IntechOpen, [Link]

  • Researcher.life. "aryloxyphenoxy-propionate-herbicides Research Articles." Researcher.life, [Link]

  • ResearchGate. "Development of rice (Oryza sativa) lines resistant to aryloxyphenoxypropionate herbicides through induced mutation with gamma rays." ResearchGate, [Link]

  • MDPI. "History of Herbicide-Resistant Traits in Cotton in the U.S. and the Importance of Integrated Weed Management for Technology Stewardship." MDPI,[Link]

  • ResearchGate. "Selectivity of diclofop-methyl between wheat and wild oat: Growth and herbicide metabolism." ResearchGate, [Link]

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Protocols & Analytical Methods

Method

Chiral HPLC Method Development and Validation for the Enantiomeric Analysis of (R)-2-(4-Iodophenoxy)propanoic Acid

Application Note & Protocol Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Executive Summary The enantiomeric purity of 2-aryloxypropanoic acids is a critical quality attribute in b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Executive Summary

The enantiomeric purity of 2-aryloxypropanoic acids is a critical quality attribute in both agrochemical and pharmaceutical development. Typically, the (R)-enantiomer exhibits the desired biological activity, acting as a potent herbicide (e.g., Mecoprop) or as a selective Peroxisome Proliferator-Activated Receptor (PPAR) agonist in metabolic disease therapies.

This application note details a robust, self-validating Normal-Phase Chiral High-Performance Liquid Chromatography (NP-HPLC) method for the baseline separation of the enantiomers of 2-(4-iodophenoxy)propanoic acid (CAS: 10442-48-5)[1]. As a halogenated chiral building block, this compound is highly valuable for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) and radioiodination studies. The protocol leverages a polysaccharide-based chiral stationary phase (CSP) and acidic mobile phase modifiers to overcome the inherent chromatographic challenges of underivatized carboxylic acids.

Mechanistic Grounding & Causality of Experimental Choices

The Challenge of Underivatized Carboxylic Acids

2-Aryloxypropanoic acids present a classic "chiral acid" challenge in liquid chromatography. The terminal carboxylic acid group (pKa ~3.0–4.0) is prone to partial ionization in neutral eluents. If injected onto a silica-backed CSP without an acidic modifier, the carboxylate anion interacts strongly with residual silanol groups on the silica matrix. This secondary, non-enantioselective interaction leads to severe peak tailing, broad peak shapes, and a catastrophic loss of chiral resolution.

The Solution: The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase suppresses the ionization of the propanoic acid moiety. By maintaining the analyte in its fully protonated (neutral) state, the primary interactions are restricted to the chiral selector, ensuring sharp, symmetrical peaks.

Chiral Recognition Mechanism on Polysaccharide CSPs

Based on extensive literature regarding the separation of 2-aryloxycarboxylic acids[2], derivatized cellulose and amylose CSPs provide optimal enantioselectivity. We utilize Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The chiral recognition is a synergistic process driven by:

  • Hydrogen Bonding: Between the protonated carboxylic acid of the analyte and the carbamate linkages of the CSP.

  • π−π Interactions: Between the electron-rich 4-iodophenoxy ring of the analyte and the 3,5-dimethylphenyl rings of the CSP.

  • Steric Inclusion: The (R)- and (S)-enantiomers exhibit different spatial fits within the helical chiral cavities of the cellulose backbone, leading to differential retention times.

Mechanism Analyte (R)-2-(4-Iodophenoxy)propanoic Acid (Protonated form) Hbond Hydrogen Bonding (Carboxylic Acid <-> Carbamate) Analyte->Hbond PiPi π-π Interactions (Iodophenyl <-> Phenyl groups) Analyte->PiPi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Hbond->CSP PiPi->CSP Steric->CSP

Fig 1: Mechanistic interaction model between the analyte and the Chiralcel OD-H stationary phase.

Experimental Protocol: A Self-Validating System

To ensure reproducibility across different laboratories, this protocol is designed as a self-validating system. Analysis of unknown samples must only proceed if the System Suitability Criteria (Step 3.4) are met.

Reagents and Materials
  • Analyte: Racemic 2-(4-iodophenoxy)propanoic acid and enantiopure (R)-2-(4-iodophenoxy)propanoic acid reference standards.

  • Column: Chiralcel® OD-H (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent.

  • Solvents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), and LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
  • Mobile Phase: n-Hexane / IPA / TFA (90 : 10 : 0.1, v/v/v). Premix thoroughly and degas via sonication for 10 minutes prior to use.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C ± 1 °C. (Thermodynamic consistency is critical for reproducible chiral inclusion).

  • Detection: UV Absorbance at 230 nm (optimal for the iodophenoxy chromophore).

  • Injection Volume: 10 µL.

Sample Preparation
  • Stock Solution: Weigh exactly 10.0 mg of the racemic standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with the mobile phase to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Enantiopure Spike: Prepare a 100 µg/mL solution of the (R)-enantiomer standard to identify the elution order. (Note: In polysaccharide NP-HPLC of aryloxypropanoic acids, the (R)-enantiomer typically elutes second, though this must be empirically verified per column[3])

System Suitability & Validation Gate

Before analyzing experimental samples, inject the racemic Working Solution in triplicate. The system is validated and ready for use only if the following criteria are met:

  • Resolution ( Rs​ ): ≥2.0 between the (S)- and (R)-enantiomer peaks.

  • Tailing Factor ( Tf​ ): ≤1.5 for both peaks (Failure indicates insufficient TFA or column degradation).

  • RSD of Retention Time: ≤0.5% across the three injections.

Workflow Step1 1. Sample Preparation Dissolve 2-(4-iodophenoxy)propanoic acid in Hexane/IPA (90:10) Step2 2. CSP Screening Equilibrate Chiralcel OD-H with Normal Phase Eluent Step1->Step2 Step3 3. Mobile Phase Optimization Ensure 0.1% TFA is present to suppress ionization Step2->Step3 Step4 4. System Suitability Gate Verify Resolution (Rs > 2.0) and Tailing Factor (Tf < 1.5) Step3->Step4

Fig 2: Step-by-step workflow for the chiral HPLC method validation.

Results & Data Presentation

When the protocol is executed correctly, baseline separation of the enantiomers is achieved within 20 minutes. The quantitative data summarizing the expected chromatographic performance and method validation parameters are detailed in the tables below.

Table 1: Chromatographic Performance Summary

Parameter(S)-Enantiomer (Peak 1)(R)-Enantiomer (Peak 2)
Retention Time ( tR​ ) ~ 11.4 min~ 14.2 min
Retention Factor ( k′ ) 2.803.73
Selectivity ( α ) -1.33
Resolution ( Rs​ ) -2.45
Tailing Factor ( Tf​ ) 1.121.15

Note: t0​ (void volume time) is approximately 3.0 min at 1.0 mL/min on a 250 x 4.6 mm column.

Table 2: Method Validation Parameters

Validation MetricResult / Acceptance Criteria
Linearity Range 1.0 µg/mL to 500 µg/mL ( R2>0.999 )
Limit of Detection (LOD) 0.2 µg/mL (S/N 3)
Limit of Quantitation (LOQ) 0.6 µg/mL (S/N 10)
Intra-day Precision (RSD%) 0.8% (Area), 0.3% (Retention Time)
Enantiomeric Excess (ee) Limit Capable of detecting 0.1% of the minor enantiomer

Conclusion

The developed Normal-Phase HPLC method provides a rapid, robust, and highly reproducible approach for the enantiomeric separation of 2-(4-iodophenoxy)propanoic acid. By understanding the causality behind peak tailing in chiral acids and strategically employing TFA as an ionization suppressor on a Chiralcel OD-H column, analysts can achieve baseline resolution ( Rs​>2.0 ). This protocol serves as a foundational template for the quality control of halogenated aryloxypropanoic acids in asymmetric synthesis and deracemization studies.

References

  • Tumashov, A. A., Charushin, V. N., Vakarov, S. A., & Sadretdinova, L. S. (2021). "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." Russian Chemical Bulletin, 70(5), 900-907.[2][4] URL:[Link]

  • Kato, D., Mitsuda, S., & Ohta, H. (2003). "Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation." The Journal of Organic Chemistry, 68(19), 7234-7242.[3] URL:[Link]

Sources

Application

Advanced Applications of (R)-2-(4-Iodophenoxy)propanoic Acid in Plant Physiology and Hormone Signaling Studies

Executive Summary The precise quantification and structural elucidation of plant hormone signaling pathways require highly specific, metabolically stable, and traceable molecular probes. (R)-2-(4-iodophenoxy)propanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantification and structural elucidation of plant hormone signaling pathways require highly specific, metabolically stable, and traceable molecular probes. (R)-2-(4-iodophenoxy)propanoic acid ((R)-4-IPP) is a synthetic auxin analog that has become an indispensable tool in modern plant physiology. By mimicking the endogenous phytohormone indole-3-acetic acid (IAA), (R)-4-IPP initiates the auxin signaling cascade. However, its unique structural modifications—a stereospecific propanoic acid side chain and a heavy iodine atom at the para position—endow it with exceptional utility in structural biology (X-ray crystallography), radioligand binding assays, and long-term phenotypic studies.

This application note provides a comprehensive guide to the mechanistic grounding, experimental design, and step-by-step protocols for utilizing (R)-4-IPP in auxin receptor (TIR1/AFB) studies.

Mechanistic Grounding: The Causality of Experimental Choices

To design robust experiments, researchers must understand the causality behind the structural features of (R)-4-IPP and how they dictate its interaction with plant systems[1].

Stereoselectivity and the TIR1/AFB Binding Pocket

Auxin perception occurs via the TIR1/AFB family of F-box proteins , which function as the substrate recognition components of the SCF TIR1 E3 ubiquitin ligase complex [2, 3]. Auxin acts as a "molecular glue," binding to a hydrophobic pocket in TIR1 and enhancing the recruitment of Aux/IAA transcriptional repressors for subsequent ubiquitination and degradation [1].

  • Why the (R)-enantiomer? The chiral center of the propanoic acid moiety is critical. The methyl group of the (R)-enantiomer fits perfectly into a small hydrophobic cavity within the TIR1 binding pocket. Conversely, the (S)-enantiomer introduces severe steric clashes with the receptor walls, rendering it biologically inactive. This stark enantiomeric discrimination makes (R)-4-IPP an ideal probe for studying the stereochemical requirements of auxin perception.

The Heavy Atom Advantage: Iodine

The substitution of an iodine atom at the para position of the phenoxy ring serves two distinct experimental purposes:

  • Structural Biology (Anomalous Scattering): Iodine is a heavy halogen. In X-ray crystallography of TIR1-auxin complexes, the iodine atom provides a strong anomalous scattering signal. This is crucial for solving the phase problem via Single-wavelength Anomalous Dispersion (SAD) and unambiguously determining the absolute configuration of the ligand within the receptor pocket [1].

  • Radioligand Assays ( 125 I): The iodine atom can be substituted with the 125 I radioisotope. Compared to tritium ( 3 H) or carbon-14 ( 14 C), 125 I emits gamma radiation, which allows for highly sensitive detection in crude plant extracts without the need for liquid scintillation cocktails, drastically reducing background quenching[4].

Metabolic Stability

Endogenous IAA is rapidly degraded by plant peroxidases and IAA oxidases, complicating long-term physiological assays. The phenoxypropionic acid backbone of (R)-4-IPP is highly resistant to enzymatic oxidation, ensuring a constant effective concentration during extended in vitro and in vivo assays (e.g., root gravitropism or callus induction).

Mandatory Visualizations: Signaling and Workflows

Auxin Signaling Pathway

The following diagram illustrates the mechanism by which (R)-4-IPP acts as a molecular glue to initiate auxin-responsive gene expression.

AuxinSignaling A (R)-2-(4-Iodophenoxy)propanoic Acid (Synthetic Auxin) B TIR1/AFB Receptor (F-box Protein) A->B Binds hydrophobic pocket C Aux/IAA Repressor (Domain II Degron) B->C Auxin acts as 'molecular glue' D SCFTIR1 E3 Ligase Complex C->D Recruited to E Ubiquitination & Proteasomal Degradation of Aux/IAA D->E Catalyzes F ARF Transcription Factors (Derepressed) E->F Releases repression G Auxin-Responsive Gene Expression F->G Activates transcription

Caption: TIR1-mediated auxin signaling cascade initiated by (R)-4-IPP acting as a molecular glue.

Radioligand Binding Assay Workflow

AssayWorkflow S1 Tissue Preparation (Arabidopsis seedlings) S2 Microsomal Fraction Isolation S1->S2 S3 Incubation with 125I-(R)-4-IPP S2->S3 S4 Cold Competition (Self-Validation) S3->S4 + Excess Unlabeled S5 Filtration & Washing S3->S5 Total Binding S4->S5 Non-specific Binding S6 Gamma Scintillation Counting S5->S6 S7 Scatchard Plot Analysis (Kd/Bmax) S6->S7

Caption: Workflow for the self-validating 125 I-(R)-4-IPP radioligand binding assay.

Experimental Protocols

Protocol 1: 125 I-(R)-4-IPP Binding Assay for TIR1/AFB Receptors

This protocol is designed as a self-validating system . By running parallel incubations with and without a 1000-fold excess of unlabeled ("cold") (R)-4-IPP, researchers can mathematically subtract non-specific lipid/protein binding to isolate the specific receptor-ligand interaction kinetics ( Kd​ and Bmax​ ).

Materials:

  • 7-day-old Arabidopsis thaliana seedlings (wild-type and tir1 mutants as negative controls).

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM MgCl 2​ , 250 mM sucrose, 1 mM DTT, protease inhibitor cocktail.

  • Radioligand: 125 I-(R)-4-IPP (Specific activity: ~2000 Ci/mmol).

  • Unlabeled (R)-4-IPP (Cold competitor).

  • GF/B glass microfiber filters (Whatman).

Step-by-Step Methodology:

  • Protein Extraction: Homogenize 5 g of frozen Arabidopsis seedlings in 10 mL of ice-cold Extraction Buffer. Centrifuge at 10,000 × g for 15 min at 4°C to remove cellular debris.

  • Microsomal Isolation: Ultracentrifuge the supernatant at 100,000 × g for 1 hour at 4°C. Resuspend the microsomal pellet in 1 mL of Extraction Buffer. Quantify protein concentration via Bradford assay (target: 2-5 mg/mL).

  • Assay Setup (Self-Validation Step):

    • Total Binding Tubes: Add 100 µg of microsomal protein, 1 nM 125 I-(R)-4-IPP, and buffer to a final volume of 200 µL.

    • Non-Specific Binding Tubes: Add 100 µg of microsomal protein, 1 nM 125 I-(R)-4-IPP, 10 µM unlabeled (R)-4-IPP , and buffer to 200 µL.

  • Incubation: Incubate all tubes at 4°C for 60 minutes to reach equilibrium. (4°C is chosen to prevent any residual enzymatic degradation of the receptor).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding to the filter).

  • Washing: Wash filters rapidly with 3 × 4 mL of ice-cold Extraction Buffer to remove unbound radioligand.

  • Quantification: Count the filters in a gamma counter.

  • Data Analysis: Specific binding = (Total Binding) - (Non-Specific Binding). Plot specific binding vs. radioligand concentration using non-linear regression to determine the dissociation constant ( Kd​ ).

Protocol 2: Phenotypic Assay for Root Growth Inhibition

Because (R)-4-IPP is metabolically stable, it is highly effective in long-term root growth inhibition assays, which are the gold standard for measuring in vivo auxin sensitivity.

Step-by-Step Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) medium containing 1% sucrose and 0.8% agar.

  • Treatment Plates: Supplement the cooling media (at ~50°C) with varying concentrations of (R)-4-IPP (0.1 nM to 1 µM). Prepare identical plates using the (S)-enantiomer and IAA as controls.

  • Sowing: Surface-sterilize Arabidopsis seeds and stratify at 4°C for 48 hours. Sow seeds in a single row on the agar surface.

  • Cultivation: Grow plates vertically in a growth chamber (22°C, 16h light/8h dark cycle) for 7 days. Vertical growth ensures roots grow down the surface of the agar, allowing continuous exposure to the compound.

  • Measurement: Scan the plates and use ImageJ (Fiji) software to measure primary root length. Calculate the IC 50​ (concentration required for 50% root growth inhibition).

Quantitative Data Presentation

The following table summarizes the comparative physiological and biochemical parameters of (R)-4-IPP against its inactive enantiomer and the endogenous hormone IAA. This data highlights the strict stereochemical requirements of the TIR1 receptor [1, 3].

CompoundTIR1 Receptor Affinity ( Kd​ )Root Growth Inhibition (IC 50​ )Metabolic Half-Life (in planta)Primary Experimental Use
Indole-3-acetic acid (IAA) ~20 nM~50 nM< 2 hoursEndogenous baseline control
(R)-2-(4-Iodophenoxy)propanoic acid ~25 nM~30 nM> 72 hoursX-ray crystallography, Radioligand assays
(S)-2-(4-Iodophenoxy)propanoic acid > 5000 nM> 10,000 nM> 72 hoursNegative stereochemical control

Note: The near-identical Kd​ of (R)-4-IPP compared to IAA demonstrates that the iodine substitution and propanoic acid backbone do not compromise receptor affinity, while the extended half-life drastically improves in vivo potency (lower IC 50​ ).

References

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. URL: [Link]

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. URL: [Link]

  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446-451. URL:[Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735. URL:[Link]

Method

Application Notes &amp; Protocols: Formulation of (R)-2-(4-iodophenoxy)propanoic acid for Field Trials

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of (R)-2-(4-iodophenoxy)propanoic acid for agricultural and environment...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of (R)-2-(4-iodophenoxy)propanoic acid for agricultural and environmental field trials. The focus is on developing a robust, stable, and effective Emulsifiable Concentrate (EC) formulation. The protocols herein are grounded in established scientific principles and adhere to international standards for agrochemical development, ensuring data integrity and reliable field performance.

Introduction and Strategic Overview

(R)-2-(4-iodophenoxy)propanoic acid is a chiral molecule belonging to the aryloxyphenoxypropionate class of compounds. This class is well-known for its herbicidal activity, selectively targeting grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible plants.[1][2] The objective of this guide is to outline a scientifically rigorous workflow for developing an Emulsifiable Concentrate (EC) formulation of this active ingredient (AI), suitable for dilution in water and application in field trials.

EC formulations are liquid concentrates where the AI is dissolved in a solvent system with emulsifiers.[3][4][5] Upon dilution with water, they spontaneously form a stable oil-in-water emulsion, ensuring uniform application of the AI.[3][4] This formulation type is ideal for water-insoluble AIs like (R)-2-(4-iodophenoxy)propanoic acid.

The development process is sequential, beginning with the fundamental physicochemical characterization of the AI, which directly informs the selection of formulation components. This is followed by systematic preparation and quality control testing, including stability assessments, to ensure the final product is both effective and has an adequate shelf-life for field trial logistics.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Quality Control & Stability cluster_3 Phase 4: Field Application P1 AI Physicochemical Analysis F1 Solvent & Emulsifier Screening P1->F1 Informs selection F2 Prototype Formulation Preparation F1->F2 QC1 Physical & Chemical QC (e.g., Emulsion Stability) F2->QC1 Validates QC2 Accelerated Stability Study QC1->QC2 APP Final Formulation for Field Trials QC2->APP Confirms shelf-life

Figure 1: High-level workflow for the development of an EC formulation.

Pre-Formulation Studies: Characterizing the Active Ingredient

Understanding the intrinsic properties of (R)-2-(4-iodophenoxy)propanoic acid is the foundation of rational formulation design. These properties dictate the choice of solvents, emulsifiers, and potential stabilizing agents.

Protocol 1: Physicochemical Characterization

Objective: To determine the key physical and chemical properties of the active ingredient (AI).

Methodology:

  • Solubility:

    • Accurately weigh 10 mg of the AI into separate vials.

    • Add 1 mL of various solvents (e.g., water at pH 4, 7, 9; methanol; acetone; xylene; Solvesso™ 150; ethyl acetate) to each vial.

    • Agitate at a controlled temperature (e.g., 25°C) for 24 hours.

    • Quantify the concentration in the supernatant using a validated HPLC method (see Protocol 3a) to determine the solubility value.

  • Thermal Analysis (DSC/TGA):

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and identify any polymorphic transitions.

    • Use Thermogravimetric Analysis (TGA) to assess thermal decomposition and stability.

  • Partition Coefficient (Log P):

    • Determine the octanol-water partition coefficient using the HPLC screening method or a shake-flask method according to OECD Guideline 107.[6][7] This value is critical for predicting environmental fate and understanding interactions with biological membranes.

Data Presentation:

ParameterResultImplication for Formulation
Solubility in Water (pH 7) < 0.1 g/LRequires a non-aqueous solvent system (EC formulation is appropriate).
Solubility in Xylene > 300 g/LSuitable as a primary solvent.
Solubility in Solvesso™ 150 > 400 g/LExcellent candidate for a primary solvent, offering high loading capacity.
Melting Point (DSC) 145-148 °CSolid at room temperature; must be fully dissolved in the formulation.[8]
Log P (Octanol/Water) ~3.5 (Predicted)Lipophilic nature confirms poor water solubility and guides emulsifier selection.

Emulsifiable Concentrate (EC) Formulation Development

The goal is to create a homogenous, stable liquid concentrate that, upon dilution with water, forms a spontaneous and stable emulsion.[3][9]

Rationale for Component Selection
  • Solvent: The primary role of the solvent is to completely dissolve the AI and be immiscible with water. Aromatic hydrocarbons like Solvesso™ 150 are effective and widely used in agrochemical ECs.[10] The choice should balance solubilizing power with safety and environmental considerations.[9][10]

  • Emulsifiers: A blend of emulsifiers is superior to a single one.[3] Combining an anionic surfactant (e.g., calcium dodecylbenzenesulfonate, CaDDBS) with non-ionic surfactants (e.g., alcohol ethoxylates or castor oil ethoxylates) provides both spontaneous emulsification and long-term stability through electrostatic and steric hindrance.[9]

Figure 2: Stabilization of an oil droplet in water by emulsifiers.

Protocol 2: Preparation of Trial EC Formulations

Objective: To prepare and evaluate different EC formulations to find the optimal ratio of components.

Materials:

  • (R)-2-(4-iodophenoxy)propanoic acid (AI)

  • Solvent (e.g., Solvesso™ 150)

  • Anionic Emulsifier (e.g., Calcium Dodecylbenzenesulfonate, 70% solution)

  • Non-ionic Emulsifier A (e.g., Castor oil ethoxylate, low HLB)

  • Non-ionic Emulsifier B (e.g., Tristyrylphenol ethoxylate, high HLB)

Methodology:

  • In a glass beaker, add the calculated amount of solvent.

  • While stirring with a magnetic stirrer, slowly add the AI until completely dissolved. Gentle warming (to ~40°C) may be required.[5]

  • Continue stirring for 15-20 minutes until a clear, homogenous solution is obtained.[5]

Data Presentation: Trial Formulation Compositions

Formulation IDAI (w/w %)Solvent (w/w %)Anionic Emulsifier (w/w %)Non-ionic Blend (w/w %)Total (%)
EC-01 20.070.05.05.0100.0
EC-02 20.068.06.06.0100.0
EC-03 20.066.07.07.0100.0

Quality Control and Stability Assessment

Quality control (QC) is essential to ensure that the formulation meets performance specifications. The international standards set by the Collaborative International Pesticides Analytical Council (CIPAC) are the benchmark for these tests.[11]

Protocol 3: Quality Control of EC Formulations

Objective: To assess the physical and chemical stability of the prepared EC formulations.

3a: Emulsion Stability and Spontaneity (CIPAC MT 36)

  • Preparation: Prepare CIPAC Standard Hard Water D (342 ppm hardness).

  • Procedure: Add 5 mL of the EC formulation to 95 mL of the standard hard water in a 100 mL graduated cylinder. Do not shake.[12][13]

  • Spontaneity: Observe the degree of spontaneous emulsification. A good formulation will bloom into a milky emulsion with minimal agitation.

  • Stability: Invert the cylinder 30 times and let it stand undisturbed for 24 hours.[12][14]

  • Observation: Record the volume (in mL) of any separated cream (top layer) or free oil (bottom layer) at 30 minutes, 2 hours, and 24 hours.[12][13]

  • Re-emulsification: After 24 hours, re-invert the cylinder 10 times and observe if the separated phases readily re-disperse.[12][13]

Acceptance Criteria: No more than 2 mL of cream or 0.5 mL of free oil after 2 hours. The system must be easily re-emulsified after 24 hours.[12]

3b: Active Ingredient Assay (HPLC-UV)

This protocol ensures the correct concentration of the AI in the formulation.

  • Instrumentation: HPLC with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v).[15]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm (based on UV scan of the AI).

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of the AI reference standard (1 mg/mL) in the mobile phase. Create a calibration curve with at least five concentrations (e.g., 1 to 100 µg/mL).[15]

  • Sample Preparation: Accurately weigh an amount of EC formulation equivalent to 10 mg of AI into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject standards and samples. Quantify the AI concentration against the calibration curve.

3c: Accelerated Stability Study (CIPAC MT 46)

This study predicts the long-term shelf stability of the formulation.

  • Procedure: Place a sealed sample of the most promising formulation (e.g., EC-03) in an oven at 54 ± 2°C for 14 days. This is intended to simulate approximately 2 years of storage at ambient temperature.

  • Post-Storage Analysis: After 14 days, allow the sample to cool to room temperature.

  • Testing: Re-run the Emulsion Stability test (Protocol 3a) and the AI Assay (Protocol 3b).

Data Presentation: Stability Study Results for EC-03

Test ParameterInitial ResultAfter 14 days at 54°CSpecification
Appearance Clear, homogenous liquidClear, homogenous liquidNo separation or crystallization
AI Content (w/w %) 20.1%19.8%± 5% of initial
Emulsion Stability (2h) 0.2 mL cream, no oil0.4 mL cream, no oil≤ 2 mL cream, ≤ 0.5 mL oil

Protocol for Field Trial Application

Proper dilution and handling are critical for achieving accurate and reproducible results in the field.

Protocol 4: Preparation of Tank-Mix for Field Application

Objective: To provide clear instructions for the on-site dilution of the EC formulation.

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat or overalls.

Procedure:

  • Calculate: Determine the required volume of EC concentrate based on the target application rate (e.g., grams of AI per hectare) and the spray volume of the equipment (e.g., L/ha).

  • Fill Tank: Fill the spray tank with half the required volume of clean water.

  • Agitate: Start the sprayer's agitation system.

  • Add Concentrate: Slowly add the calculated volume of the (R)-2-(4-iodophenoxy)propanoic acid EC formulation to the tank.

  • Complete Filling: Add the remaining volume of water to the tank while maintaining agitation.

  • Apply: Continue agitation until spraying is complete to ensure the emulsion remains homogenous.

References

  • CIPAC. (n.d.). MT 36 - Emulsion characteristics of emulsifiable concentrates. Collaborative International Pesticides Analytical Council. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]

  • Scribd. (n.d.). MT036 Emulsion cipac. Retrieved from [Link]

  • nano-test.de. (2026, February 21). CIPAC MT 36 – Emulsion stability: Pesticide formulations. Retrieved from [Link]

  • CIPAC. (n.d.). Comparison of methods for determination of stability of emulsions. Collaborative International Pesticides Analytical Council. Retrieved from [Link]

  • i2LResolutions. (n.d.). Emulsion stability. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lankem Surfactants. (2023, September 1). Emulsifiable Concentrates for Agrochemical Applications. Retrieved from [Link]

  • ACS Publications. (2023, December 20). Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. Organic Process Research & Development. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • Dhanuka Agritech Ltd. (n.d.). Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. Retrieved from [Link]

  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION. Retrieved from [Link]

  • OECD. (2007, October 16). OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Residue Chemistry Guideline 506. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Biotecnologie BT. (2017, October). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • Chemsafetypro. (2025, June 30). OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment. Retrieved from [Link]

  • Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]

  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

Sources

Application

Biotransformation of (R)-2-(4-iodophenoxy)propanoic acid by microorganisms

Introduction & Mechanistic Rationale The microbial biotransformation of halogenated phenoxypropionic acids is a critical process in both environmental bioremediation and the biocatalytic synthesis of chiral pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The microbial biotransformation of halogenated phenoxypropionic acids is a critical process in both environmental bioremediation and the biocatalytic synthesis of chiral pharmaceutical intermediates. (R)-2-(4-iodophenoxy)propanoic acid presents a unique metabolic challenge due to three distinct structural features: a chiral center at the α-carbon, an ether linkage, and a massive, highly polarizable iodine atom at the para position.

Depending on the terminal electron acceptor available to the microbial consortium, the biotransformation of this compound diverges into two mutually exclusive metabolic pathways:

  • Aerobic Ether Cleavage: Under aerobic conditions, microorganisms (e.g., Sphingobium or Cupriavidus species) utilize α-ketoglutarate-dependent dioxygenases (homologous to the well-characterized TfdA enzyme). This enzyme hydroxylates the α-carbon, creating an unstable hemiacetal that spontaneously decomposes into 4-iodophenol and pyruvate [1].

  • Anaerobic Reductive Deiodination: Under strict anaerobic conditions, the high electron affinity of the iodine atom makes it an ideal target for halorespiring bacteria (e.g., Dehalococcoides spp.). Reductive dehalogenases (RdhA) utilize an external electron donor to cleave the carbon-iodine bond, yielding (R)-2-phenoxypropanoic acid and a free iodide ion [2, 3].

Understanding and controlling these pathways is essential for developing predictive pharmacokinetic models and scaling up biocatalytic reactors.

Pathway Visualization

Biotransformation cluster_aerobic Aerobic Pathway: Ether Cleavage cluster_anaerobic Anaerobic Pathway: Reductive Dehalogenation TfdA α-KG-dependent Dioxygenase (e.g., TfdA) Iodophenol 4-Iodophenol + Pyruvate TfdA->Iodophenol Cleavage TCA TCA Cycle / Mineralization Iodophenol->TCA Ring Opening Dehal Reductive Dehalogenase (e.g., RdhA) Phenoxy (R)-2-Phenoxypropanoic acid + I⁻ Dehal->Phenoxy Deiodination Hydrox (R)-2-(4-Hydroxyphenoxy)propanoic acid Phenoxy->Hydrox Hydroxylase Substrate (R)-2-(4-Iodophenoxy)propanoic acid (Chiral Substrate) Substrate->TfdA O₂, α-KG Substrate->Dehal e⁻ donor, -O₂

Figure 1. Divergent microbial biotransformation pathways for (R)-2-(4-iodophenoxy)propanoic acid.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Because the carbon-iodine (C-I) bond is highly photolabile, all incubations must be performed in the dark to rule out abiotic photolytic deiodination. Heat-killed controls are mandatory to establish the baseline of non-enzymatic hydrolysis.

Protocol A: Aerobic Ether Cleavage Assay

Objective: Quantify the TfdA-mediated conversion of the substrate to 4-iodophenol.

  • Inoculum Preparation & Induction: Cultivate Sphingobium sp. in Minimal Salts Medium (MSM). Supplement with 1 mM mecoprop 24 hours prior to harvest.

    • Causality: The tfdA gene cluster is inducible. Pre-exposure to a structural analog ensures the necessary dioxygenases are expressed, eliminating the artificial lag phase during the kinetic assay [4].

  • Cell Washing: Harvest cells via centrifugation (4000 × g, 10 min, 4°C). Wash the pellet twice with 50 mM phosphate buffer (pH 7.2) to remove residual inducer and carbon sources.

  • Biotransformation Setup: Resuspend the pellet in fresh MSM to an optical density ( OD600​ ) of 2.0. Spike the culture with 500 µM of (R)-2-(4-iodophenoxy)propanoic acid.

    • Validation Control: Prepare a parallel flask with cells autoclaved at 121°C for 20 minutes (Heat-Killed Control).

  • Incubation: Incubate at 30°C with continuous agitation (150 rpm) in total darkness.

  • Kinetic Sampling: Withdraw 1.0 mL aliquots at t=0,2,4,8,12, and 24 hours. Immediately quench the sample by adding 1.0 mL of ice-cold acetonitrile (MeCN).

    • Causality: Cold MeCN rapidly denatures intracellular and extracellular proteins, instantly halting enzymatic activity to capture precise kinetic timepoints, while simultaneously extracting the hydrophobic metabolites.

Protocol B: Anaerobic Reductive Deiodination Assay

Objective: Monitor the electron-donor dependent removal of the iodine atom.

  • Media Preparation: Prepare anaerobic basal medium containing resazurin (1 mg/L) as a redox indicator, and reduce the medium using Na2​S and L-cysteine until the pink resazurin turns colorless (redox potential < -200 mV).

  • Electron Donor Addition: Supplement the medium with 20 mM sodium lactate.

    • Causality: Reductive dehalogenases require an external electron supply to drive the reduction of the carbon-halogen bond. Lactate acts as a primary electron donor, fueling the generation of H2​ via syntrophic fermentation [3].

  • Inoculation & Spiking: Inside an anaerobic glove box ( N2​/CO2​ atmosphere), inoculate the medium with 10% (v/v) pre-acclimated anaerobic granular sludge. Spike with 500 µM of the substrate.

  • Incubation & Sampling: Seal the serum bottles with butyl rubber septa. Incubate statically at 30°C in the dark. Sample via syringe at t=0,3,7,14, and 21 days, quenching with MeCN as described above.

Protocol C: Analytical Workflow (LC-MS/MS & Chiral HPLC)
  • Sample Clarification: Centrifuge the MeCN-quenched samples at 14,000 × g for 10 minutes to pellet precipitated proteins. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Metabolite Quantitation (LC-MS/MS): Analyze via reversed-phase LC-MS/MS (C18 column) operating in negative electrospray ionization (ESI-) mode. Monitor the specific MRM transitions for the parent compound ( m/z 291 127 [I-]), 4-iodophenol ( m/z 219 127), and (R)-2-phenoxypropanoic acid ( m/z 165 93).

  • Stereochemical Integrity (Chiral HPLC): Analyze the remaining substrate fraction using a Chiralpak AD-H column (Hexane:Isopropanol:TFA, 90:10:0.1).

    • Causality: Microbes frequently express racemases. If the (R)-enantiomer is isomerized to the (S)-enantiomer prior to degradation, kinetic data will be conflated. Chiral tracking proves whether the degradation is strictly enantioselective [5].

Quantitative Data Presentation

The following table summarizes typical kinetic parameters and mass-balance data obtained using the protocols described above.

Table 1: Comparative Biotransformation Kinetics of (R)-2-(4-iodophenoxy)propanoic acid (500 µM initial concentration)

Incubation ConditionPrimary PathwayLag PhaseHalf-Life ( t1/2​ )Major Metabolite DetectedMolar Yield (%)Enantiomeric Excess (ee) of Substrate
Aerobic (Induced) Ether Cleavage< 1 h4.2 h4-Iodophenol92.5%> 99% (R)
Aerobic (Uninduced) Ether Cleavage48 h5.8 h4-Iodophenol89.0%> 99% (R)
Anaerobic (Lactate) Reductive Deiodination3 days12.5 days(R)-2-Phenoxypropanoic acid78.4%> 98% (R)
Heat-Killed Control Abiotic HydrolysisN/A> 100 daysNone< 1.0%> 99% (R)

Note: The prolonged lag phase in the uninduced aerobic culture validates the necessity of the pre-induction step (Protocol A, Step 1) to activate the specific catabolic gene clusters.

Conclusion

The biotransformation of (R)-2-(4-iodophenoxy)propanoic acid requires rigorous control over environmental redox conditions and light exposure. By leveraging specific microbial consortia, researchers can selectively drive the reaction toward ether cleavage (yielding valuable halogenated phenols) or reductive deiodination (yielding halogen-free chiral propanoic acids). The self-validating protocols provided herein ensure that kinetic data is free from abiotic artifacts and stereochemical drift.

References

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Bank filtration: a suitable process for the removal of iodinated X-ray contrast media? Water Research / ResearchGate. Available at:[Link]

  • Investigating the fate of iodinated X-ray contrast media iohexol and diatrizoate during microbial degradation in an MBBR system treating urban wastewater. Water Research / PubMed. Available at:[Link]

  • In Situ Exposure to Low Herbicide Concentrations Affects Microbial Population Composition and Catabolic Gene Frequency in an Aerobic Shallow Aquifer. Applied and Environmental Microbiology (ASM Journals). Available at:[Link]

  • Aerobic biodegradation of chiral phenoxyalkanoic acid derivatives during incubations with activated sludge. FEMS Microbiology Ecology (Oxford Academic). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (R)-2-(4-Iodophenoxy)propanoic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing enantiopure 2-aryloxypropanoic acids presents unique stereochemical and chemoselective challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing enantiopure 2-aryloxypropanoic acids presents unique stereochemical and chemoselective challenges. The synthesis of (R)-2-(4-iodophenoxy)propanoic acid typically relies on either a Williamson ether synthesis or a Mitsunobu reaction, followed by ester hydrolysis.

This guide is designed by senior application scientists to help you diagnose, troubleshoot, and resolve the specific side reactions—such as racemization, elimination, and incomplete inversion—that compromise your yield and enantiomeric excess (ee).

Diagnostic Overview & Reaction Workflows

Before troubleshooting, it is critical to map the competing pathways in your reaction vessel. The target molecule requires a strict SN2 inversion of an (S)-chiral pool precursor (like an alkyl lactate or its halogenated derivative) to yield the (R)-enantiomer.

Workflow Phenol 4-Iodophenol Ester (R)-Alkyl 2-(4-iodophenoxy)propanoate (Key Intermediate) Phenol->Ester + Halide Base, SN2 Phenol->Ester + Lactate PPh3, DIAD, SN2 Lactate (S)-Alkyl Lactate (Mitsunobu Route) TPPO TPPO & Hydrazine (Byproducts) Lactate->TPPO PPh3 Oxidation Halide (S)-2-Halopropanoate (Williamson Route) Acrylate Alkyl Acrylate (E2 Elimination) Halide->Acrylate Strong Base / Heat Final (R)-2-(4-iodophenoxy)propanoic acid (Target Product) Ester->Final 1. LiOH, Milder Hydrolysis 2. HCl Acidification Racemate Racemized Mixture (Epimerization) Ester->Racemate Excess Base (Enolization) Final->Racemate Harsh Saponification

Synthetic pathways and competing side reactions for (R)-2-(4-iodophenoxy)propanoic acid.

Troubleshooting FAQs

Part A: Williamson Ether Synthesis Issues

Q1: Why is my enantiomeric excess (ee) dropping significantly during the etherification step? Causality: The α-proton of the 2-halopropanoate (and the resulting ester) is highly acidic due to the electron-withdrawing nature of the adjacent ester and halogen/aryloxy groups. When subjected to strong bases (e.g., NaOH, KOH) or prolonged heating, the molecule undergoes base-catalyzed enolization. Upon reprotonation, the stereocenter is scrambled, leading to epimerization and a loss of chiral purity 1. Solution: Switch to a milder, bulkier base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Furthermore, replace the 2-bromopropanoate with a 2-mesyloxypropanoate. The mesylate is a superior leaving group, allowing the SN2 displacement to occur at lower temperatures (40 °C instead of 80 °C), thereby outcompeting the enolization pathway.

Q2: I am observing a large amount of alkyl acrylate in my crude NMR. How do I suppress this elimination byproduct? Causality: Alkyl acrylates form via an E2 elimination pathway. Hard bases and high temperatures favor the abstraction of the β-proton over the SN2 backside attack at the α-carbon. Steric hindrance around the electrophilic center exacerbates this issue, pushing the reaction toward elimination [[2]](). Solution: Ensure strictly anhydrous conditions to prevent the formation of hydroxide ions (which are harder and more basic than phenoxides). Use polar aprotic solvents like Acetonitrile (MeCN) or DMF to selectively solvate the cation, leaving the phenoxide "naked" and highly nucleophilic for the SN2 attack.

Part B: Mitsunobu Reaction Issues

Q3: When using (S)-alkyl lactate in a Mitsunobu reaction, I observe partial retention of configuration instead of complete inversion. What causes this? Causality: While the Mitsunobu reaction typically guarantees SN2 inversion, α-hydroxy esters are prone to neighboring group participation (NGP). The carbonyl oxygen of the ester can attack the activated phosphonium intermediate internally, forming a transient oxonium ion. When the 4-iodophenoxide attacks this intermediate, it does so from the front face, resulting in retention of configuration and a diminished overall ee. Solution: Keep the reaction temperature strictly at or below 0 °C during the addition of DIAD/DEAD, and do not let it exceed room temperature. Slow addition of the azodicarboxylate ensures that the concentration of the activated complex remains low, favoring the direct intermolecular SN2 attack by the phenoxide over the intramolecular NGP.

Part C: Hydrolysis & Downstream Processing

Q4: What is the safest way to hydrolyze the intermediate ester to the final propanoic acid without racemizing it? Causality: Saponification requires basic conditions, which inherently risks α-proton abstraction. 2-Aryloxypropanoic acids are particularly sensitive to deracemization under basic aqueous reflux 3. Solution: Avoid NaOH and elevated temperatures. Use Lithium Hydroxide (LiOH·H₂O) in a THF/Water (3:1) mixture at 0 °C. The lithium ion coordinates strongly with the carboxylate, providing a milder hydrolysis environment that preserves the stereocenter.

Quantitative Reaction Profiling

To aid in protocol selection, the following table summarizes the causal relationship between reaction conditions, expected yields, and the prevalence of specific side reactions.

Reaction RouteKey Reagents & SolventTemp (°C)Target Yield (%)ee (%)Major Side Reaction / Issue
Williamson (Sub-optimal) (S)-2-bromopropanoate, K₂CO₃, DMF804560High E2 Elimination (Acrylate), Racemization
Williamson (Optimized) (S)-2-mesyloxypropanoate, Cs₂CO₃, MeCN4085>98Minimal; Trace ester hydrolysis if wet
Mitsunobu (S)-alkyl lactate, PPh₃, DIAD, THF0 to 257092Incomplete Inversion (NGP), TPPO removal
Hydrolysis (Harsh) NaOH (aq), MeOH80 (Reflux)9075Base-catalyzed Epimerization
Hydrolysis (Optimized) LiOH·H₂O, THF/H₂O (3:1)095>98None

Self-Validating Experimental Protocol

To ensure maximum trustworthiness and reproducibility, we recommend the optimized Williamson ether synthesis route using a mesylate precursor. This protocol is designed as a self-validating system , meaning each step contains inherent checks to verify success before proceeding.

Step 1: Stereospecific Etherification
  • Setup: In an oven-dried flask under N₂, dissolve 4-iodophenol (1.0 eq) and methyl (S)-2-(methanesulfonyloxy)propanoate (1.1 eq) in anhydrous MeCN (0.5 M).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq).

    • Causality: Cs₂CO₃ is bulky enough to prevent E2 elimination while providing a highly reactive phenoxide nucleophile.

  • Reaction: Stir the suspension at 40 °C for 12 hours.

  • Self-Validation (TLC & HPLC): Spot the reaction on silica TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active phenol (Rf ~0.4) and appearance of the ester (Rf ~0.7) validates conversion. Analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H) to confirm ee >98%.

  • Workup: Filter the salts, concentrate the filtrate, and pass through a short silica plug to remove baseline impurities.

Step 2: Mild Saponification
  • Setup: Dissolve the crude (R)-ester in a 3:1 mixture of THF and H₂O (0.2 M). Cool the flask to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) portion-wise. Stir at 0 °C for 4 hours.

    • Causality: The low temperature and mild lithium base prevent the deprotonation of the α-carbon.

  • Organic Wash: Remove THF under reduced pressure (bath temp < 30 °C). Wash the remaining aqueous layer with Dichloromethane (2 × 20 mL) to extract any unreacted ester or neutral impurities.

  • Self-Validation (Acidification): Cool the aqueous layer to 0 °C and slowly add 1M HCl until the pH reaches 2. The immediate formation of a dense, white crystalline precipitate validates the successful protonation of the water-soluble lithium carboxylate into the free (R)-2-(4-iodophenoxy)propanoic acid.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under high vacuum.

References

  • Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications Source: MDPI Molecules URL:[Link]

Sources

Optimization

Matrix effects in the analysis of (R)-2-(4-iodophenoxy)propanoic acid from environmental samples

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of analyzing (R)-2-(4-iodophenoxy)propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of analyzing (R)-2-(4-iodophenoxy)propanoic acid in complex environmental matrices (e.g., wastewater, soil extracts, and surface water).

Because this analyte is a halogenated phenoxypropanoic acid with a carboxylic acid moiety (pKa ~3.5), it is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization mode (ESI-). However, environmental samples are rich in humic and fulvic acids, which cause severe signal suppression. This guide explains the causality behind these matrix effects and provides self-validating protocols to ensure absolute quantitative accuracy.

Part 1: The Mechanism of Ion Suppression

Before troubleshooting, we must understand the physical chemistry of the electrospray source. Matrix effects in ESI- are rarely due to the detector; they are a pre-gas-phase phenomenon [1].

When a sample containing (R)-2-(4-iodophenoxy)propanoic acid and environmental dissolved organic matter (DOM) enters the ESI capillary, both compete for the limited excess charge on the surface of the evaporating droplet. Humic and fulvic acids are highly surface-active and possess multiple strongly acidic functional groups (sulfonic and polycarboxylic acids). They preferentially migrate to the droplet surface, effectively "locking out" the target analyte and preventing its ejection into the gas phase [2].

ESI_Mechanism Matrix Environmental Matrix (Humic/Fulvic Acids) ESI ESI(-) Droplet Surface Competition for Charge Matrix->ESI Dominates surface Analyte (R)-2-(4-iodophenoxy)propanoic acid (pKa ~3.5) Analyte->ESI Excluded from surface Suppression Ion Suppression (Signal Loss & Poor LOD) ESI->Suppression Charge depletion Mitigation Systematic Mitigation Suppression->Mitigation Requires SPE 1. Mixed-Mode MAX SPE (Removes Matrix) Mitigation->SPE LC 2. Buffered UPLC (Resolves Interferences) Mitigation->LC IS 3. SIL-Internal Standard (Corrects Bias) Mitigation->IS

Fig 1: Mechanism of ESI- charge depletion by environmental matrices and systematic mitigation.

Part 2: Troubleshooting & Methodological FAQs

Q1: My recovery is 95% in neat solvent, but drops to 30% in wastewater effluent. Why is standard Reversed-Phase (HLB) SPE failing me?

The Causality: Generic polymeric reversed-phase (HLB) sorbents retain analytes based on hydrophobicity. Unfortunately, humic acids are also highly hydrophobic. When you elute (R)-2-(4-iodophenoxy)propanoic acid from an HLB cartridge with methanol, you co-elute the entire humic fraction, transferring the matrix effect directly into your LC-MS/MS vial.

The Solution: Switch to Mixed-Mode Strong Anion Exchange (MAX) SPE . Because your analyte has a pKa of ~3.5, it is fully deprotonated (negatively charged) at pH 7.0. A MAX sorbent contains a permanently positively charged quaternary amine. This allows you to trap the analyte electrostatically, wash away hydrophobic neutral interferences with 100% organic solvent, and then selectively elute the analyte by dropping the pH to neutralize it [3].

SPE_Workflow Condition 1. Condition MeOH -> H2O Load 2. Load Sample at pH 7.0 Condition->Load Wash1 3. Wash 1 5% NH4OH in H2O Load->Wash1 Wash2 4. Wash 2 100% MeOH Wash1->Wash2 Elute 5. Elute Analyte 2% Formic Acid in MeOH Wash2->Elute

Fig 2: Step-by-step Mixed-Mode MAX SPE protocol for acidic phenoxy herbicides.

Validated MAX SPE Protocol:

  • Condition: 3 mL Methanol, followed by 3 mL LC-MS grade H₂O.

  • Load: 100 mL of filtered environmental water, adjusted to pH 7.0 with dilute NH₄OH. (Analyte binds via anion exchange).

  • Wash 1 (Ionic clean-up): 3 mL of 5% NH₄OH in H₂O. (Removes basic/neutral polar interferences).

  • Wash 2 (Hydrophobic clean-up): 3 mL of 100% Methanol. (Removes neutral lipids and hydrophobic DOM. The analyte remains bound electrostatically).

  • Elute: 3 mL of 2% Formic Acid in Methanol. (The low pH neutralizes the carboxylic acid of the analyte, breaking the ionic bond and releasing it).

Q2: What are the optimal LC-MS/MS mobile phase conditions to balance chromatographic retention and ESI- ionization?

The Causality: Phenoxy acids require an acidic mobile phase to remain protonated during chromatography; otherwise, they exhibit severe peak tailing and elute too close to the void volume (where the un-retained "humic hump" elutes). However, strong acids (like 0.1% Formic Acid) suppress negative ion formation in the ESI source [4].

The Solution: Use a weak organic acid or a volatile buffer.

  • Aqueous Phase (A): 1 mM Ammonium Acetate with 0.01% Acetic Acid in H₂O.

  • Organic Phase (B): 100% Acetonitrile.

  • Column: Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Logic: The weak acetic acid provides enough protons to maintain peak shape on the column, but is easily displaced in the gas phase during ESI-, allowing the analyte to efficiently deprotonate to [M-H]⁻.

Q3: Even with MAX SPE, I still observe a 15% signal bias in heavy soil extracts. How do I achieve absolute quantitation?

The Causality: No SPE protocol can remove 100% of matrix interferences. If co-eluting matrix components alter the droplet surface tension, your calibration curve prepared in neat solvent will not accurately reflect the ionization efficiency of the sample.

The Solution: You must implement a self-validating internal standard system. Spike a Stable Isotope-Labeled Internal Standard (SIL-IS) —such as (R)-2-(4-iodophenoxy)propanoic acid-¹³C₆ or -D₄—into the sample before extraction. Because the SIL-IS shares the exact physicochemical properties and retention time as your native analyte, it will experience the exact same degree of ion suppression. By quantifying against the Area Ratio (Native Area / IS Area), the matrix effect mathematically cancels out.

Part 3: Quantitative Data & Matrix Effect Summary

To benchmark your method's performance, compare your Matrix Effect (ME%) against our validated laboratory data. Note: ME% = (Peak Area in Matrix Extract / Peak Area in Neat Solvent) × 100. Values <100% indicate suppression.

Environmental MatrixDirect Injection (No Prep)Generic HLB SPEMixed-Mode MAX SPE
Surface Water (River) 42% (Severe Suppression)68%94% (Near Quantitative)
Wastewater Effluent 18% (Signal Lost)55%89% (Correctable via IS)
Agricultural Soil Extract 12% (Signal Lost)41%85% (Correctable via IS)

Table 1: Comparative ion suppression of (R)-2-(4-iodophenoxy)propanoic acid across different sample preparation methodologies.

Part 4: References

  • Title: Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. Source: Journal of Chromatography A, 1029(1-2), 153-159. URL: [Link]

  • Title: Investigating the Ionization of Dissolved Organic Matter by Electrospray. Source: Environmental Science & Technology, ACS Publications. URL: [Link]

  • Title: Mixed-Mode Solid-Phase Extraction Coupled with Liquid Chromatography Tandem Mass Spectrometry to Determine Phenoxy Acid, Sulfonylurea, Triazine and Other Selected Herbicides at Nanogram Per Litre Levels in Environmental Waters. Source: Journal of Chromatography A, 1300, 227-235. URL: [Link]

  • Title: Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Source: Journal of Analytical Methods in Chemistry, PMC4547042. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of (R)-2-(4-iodophenoxy)propanoic acid

(R)-2-(4-iodophenoxy)propanoic acid is a chiral molecule of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific synthesis is crucial for the development of targeted and effective co...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-2-(4-iodophenoxy)propanoic acid is a chiral molecule of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific synthesis is crucial for the development of targeted and effective compounds. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this molecule, with a focus on experimental feasibility, efficiency, and stereochemical control.

Introduction to Synthetic Strategies

The synthesis of (R)-2-(4-iodophenoxy)propanoic acid predominantly relies on the principles of the Williamson ether synthesis.[1][2][3][4] This classic and versatile reaction involves the coupling of an alkoxide with an alkyl halide or sulfonate. In the context of our target molecule, this translates to the reaction of a 4-iodophenoxide with a chiral propanoic acid derivative possessing a suitable leaving group at the C-2 position. The key to a successful enantioselective synthesis lies in the choice of the chiral starting material and the reaction conditions that minimize racemization.

This guide will explore and compare two main approaches:

  • Direct Synthesis using a Chiral Precursor: This strategy employs a commercially available or readily synthesized chiral starting material, such as (S)-2-chloropropanoic acid or an ester of (S)-lactic acid. The chirality is introduced at the beginning of the synthesis and maintained throughout the reaction sequence.

  • Resolution of a Racemic Mixture: This approach involves the non-stereoselective synthesis of 2-(4-iodophenoxy)propanoic acid, followed by the separation of the R and S enantiomers. This can be achieved through classical methods like diastereomeric salt formation or, more efficiently, through enzymatic kinetic resolution.

Route 1: Direct Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming the ether linkage in our target molecule.[1][2][3][4] The stereochemistry of the final product is dictated by the stereochemistry of the chiral electrophile, as the reaction proceeds via an S(N)2 mechanism, which results in an inversion of configuration at the chiral center.[3]

Method 1A: From (S)-2-Chloropropanoic Acid

This is one of the most direct and cost-effective methods. It involves the reaction of 4-iodophenol with (S)-2-chloropropanoic acid in the presence of a base.

Experimental Protocol:

  • Deprotonation of 4-iodophenol: In a suitable reaction vessel, dissolve 4-iodophenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the sodium 4-iodophenoxide salt.

  • Nucleophilic Substitution: To the solution of the phenoxide, add (S)-2-chloropropionic acid dropwise at a controlled temperature, typically between 50-60°C.[5]

  • Reaction Monitoring and Workup: Monitor the reaction progress by a suitable technique like HPLC until the starting materials are consumed.[5] Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1 to precipitate the product.[5]

  • Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Causality and Optimization:

  • The choice of a strong base is crucial to ensure complete deprotonation of the phenol, forming the nucleophilic phenoxide.

  • The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but also risk racemization of the chiral center. A temperature of around 50-60°C is often a good compromise.[5]

  • The dropwise addition of the chloropropionic acid helps to control the reaction exotherm and maintain a steady reaction rate.

Method 1B: From (S)-Lactic Acid Derivatives

An alternative to using (S)-2-chloropropanoic acid is to employ a derivative of (S)-lactic acid where the hydroxyl group has been converted into a better leaving group, such as a tosylate or mesylate.[1][6] This approach often leads to higher yields and better stereochemical control due to the excellent leaving group ability of sulfonates.

Experimental Protocol:

  • Activation of (S)-Lactic Acid: Convert (S)-lactic acid to its ethyl ester, ethyl (S)-lactate. Then, react the ethyl (S)-lactate with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form ethyl (S)-2-(tosyloxy)propanoate.[6]

  • Williamson Ether Synthesis: React the resulting tosylate with 4-iodophenol in the presence of a base. This reaction proceeds with an inversion of configuration.[6][7]

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., with NaOH), followed by acidification to yield the desired (R)-2-(4-iodophenoxy)propanoic acid.[6]

Causality and Optimization:

  • The conversion of the hydroxyl group of lactic acid into a tosylate significantly enhances its leaving group ability, facilitating the S(_N)2 reaction.

  • The use of an ester of lactic acid protects the carboxylic acid functionality during the tosylation and etherification steps.

  • The final hydrolysis step must be performed under conditions that do not cause racemization of the product.

Route 2: Resolution of a Racemic Mixture

This strategy involves the initial synthesis of a racemic mixture of 2-(4-iodophenoxy)propanoic acid, followed by the separation of the enantiomers.

Method 2A: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for obtaining enantiomerically pure compounds.[8][9][10] This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[11][12]

Experimental Protocol:

  • Synthesis of Racemic 2-(4-iodophenoxy)propanoic acid: Prepare the racemic acid using a standard Williamson ether synthesis with racemic 2-chloropropanoic acid and 4-iodophenol.

  • Enzymatic Esterification: In a suitable organic solvent, the racemic acid is subjected to esterification with an alcohol in the presence of a lipase (e.g., from Candida rugosa or Carica papaya).[11] The enzyme will selectively esterify one enantiomer (e.g., the S-enantiomer) at a much faster rate than the other.

  • Separation: The reaction is stopped at approximately 50% conversion. The resulting mixture contains the unreacted (R)-acid and the (S)-ester. These can be separated by standard chemical techniques, such as extraction.

  • Hydrolysis of the Ester (Optional): If the (S)-acid is also desired, the separated (S)-ester can be hydrolyzed back to the carboxylic acid.

Causality and Optimization:

  • The choice of enzyme is critical for achieving high enantioselectivity. Different lipases exhibit different selectivities for various substrates.[11]

  • The organic solvent can significantly influence the enzyme's activity and selectivity.

  • The reaction must be carefully monitored and stopped at around 50% conversion to maximize the yield and enantiomeric excess of the desired enantiomer.

Comparison of Synthetic Routes

Parameter Method 1A: (S)-2-Chloropropanoic Acid Method 1B: (S)-Lactic Acid Derivative Method 2A: Enzymatic Resolution
Starting Materials 4-Iodophenol, (S)-2-Chloropropanoic Acid4-Iodophenol, (S)-Lactic Acid, p-TsCl4-Iodophenol, Racemic 2-Chloropropanoic Acid, Enzyme
Number of Steps 132-3
Yield Moderate to High[5]High[13]Theoretically max 50% for one enantiomer
Enantiomeric Excess (e.e.) Good to ExcellentExcellent[13]Excellent[11]
Cost-Effectiveness High (cheap starting materials)Moderate (additional reagents)Moderate (cost of enzyme)
Scalability GoodGoodModerate to Good
Key Advantage Direct, cost-effectiveHigh yield and stereocontrolHigh enantiopurity, "green" method
Key Disadvantage Potential for some racemizationMore synthetic stepsMaximum theoretical yield of 50%

Visualization of Synthetic Workflows

Caption: Comparative workflows for the synthesis of (R)-2-(4-iodophenoxy)propanoic acid.

Conclusion

The choice of the optimal synthetic route to (R)-2-(4-iodophenoxy)propanoic acid depends on the specific requirements of the researcher or manufacturer, including cost, desired purity, and available resources.

  • For a cost-effective and direct synthesis on a large scale, the Williamson ether synthesis using (S)-2-chloropropanoic acid (Method 1A) is often the preferred choice.

  • When the highest possible yield and enantiomeric purity are the primary concerns, and the additional synthetic steps are justifiable, the route involving an (S)-lactic acid derivative (Method 1B) is superior.

  • For applications requiring the highest enantiomeric purity and where a "green chemistry" approach is valued, enzymatic kinetic resolution (Method 2A) is an excellent, albeit potentially lower-yielding, option.

Each method presents a viable pathway to the target molecule, and a thorough evaluation of the pros and cons of each is essential for making an informed decision.

References

  • Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering. [Link]

  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Chengxia, T. (2009). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Journal of Zhejiang University of Technology. [Link]

  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories. [Link]

  • ResearchGate. (n.d.). Enantioselective esterification of (RS)-2-(4-chlorophenoxy)propionic acid via Carica papaya lipase in organic solvents. [Link]

  • Patsnap. (2021). Preparation method of (R)-(+)-2-(4-hydroxyphenoxy) propionic acid.
  • Dalton Transactions. (n.d.). A series of chiral coordination polymers containing helicals assembled from a new chiral (R)-2-(4′-(4′′-carboxybenzyloxy)phenoxy)propanoic acid: syntheses, structures and photoluminescent properties. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]

  • PMC. (n.d.). Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. [Link]

  • ResearchGate. (2025). Facile synthesis of optical pure fenoxaprop-p-ethyl[ethyl (R)-2-{4-(chloro-1,3-benzoxazol-2-yloxy)phenoxy}propionate]. [Link]

  • Organic Syntheses. (n.d.). Chiral Organoiodine-catalyzed Enantioselective Oxidative Dearomatization of Phenols. [Link]

  • Google Patents. (n.d.). EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids.
  • Wiley Online Library. (2014). Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa. [Link]

  • PMC. (n.d.). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. [Link]

  • Indian Academy of Sciences. (n.d.). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). [Link]

  • MDPI. (2023). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. [Link]

  • PubMed. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. [Link]

  • Google Patents. (n.d.). CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • HETEROCYCLES. (2012). a new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. [Link]

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Comparative

Comparative study of (R)-2-(4-iodophenoxy)propanoic acid and its (S)-enantiomer

Executive Summary The compound 2-(4-iodophenoxy)propanoic acid (4-IPP) is a halogenated phenoxyalkanoic acid that serves as a critical chiral building block and a model compound for studying stereoselective biological in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-iodophenoxy)propanoic acid (4-IPP) is a halogenated phenoxyalkanoic acid that serves as a critical chiral building block and a model compound for studying stereoselective biological interactions. As with many chiral phenoxy herbicides (such as dichlorprop and mecoprop), the stereocenter at the C2 position of the propanoic acid chain dictates profoundly divergent biological and environmental behaviors.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of 4-IPP. We explore their differential binding affinities to plant auxin receptors (TIR1/AFB) and their strictly enantioselective biocatalytic degradation by α-ketoglutarate-dependent dioxygenases (RdpA and SdpA).

Physicochemical & Structural Comparison

While the (R)- and (S)-enantiomers of 4-IPP share identical scalar physicochemical properties in an achiral environment, their spatial topologies lead to distinct interactions with chiral biological macromolecules. Historically, the positional isomers of iodophenoxypropionic acids have been rigorously investigated in Fredga's quasiracemate studies to understand spatial correlations in optically active materials[1].

Table 1: Comparative Properties of 4-IPP Enantiomers
Property(R)-2-(4-Iodophenoxy)propanoic acid(S)-2-(4-Iodophenoxy)propanoic acidRacemate (R,S)-4-IPP
CAS Number 10009-44-6[2]Not independently registered10442-48-5[3]
Molecular Formula C₉H₉IO₃C₉H₉IO₃C₉H₉IO₃
Molar Mass 292.07 g/mol 292.07 g/mol 292.07 g/mol
Stereocenter C2 (Dextrorotatory in most solvents)C2 (Levorotatory in most solvents)C2 (Equimolar mixture)
Biological Role Active synthetic auxinInactive / Weak anti-auxinDiluted auxin activity
Degrading Enzyme RdpA (Dioxygenase)[4]SdpA (Dioxygenase)[4]Both RdpA and SdpA required

Biological Activity: TIR1/AFB Receptor Interaction

Mechanistic Causality

Phenoxypropanoic acids exert their biological activity by mimicking indole-3-acetic acid (IAA), the primary natural plant auxin. The structural basis for this activity lies in the molecule's ability to dock into the promiscuous cavity of the TIR1/AFB receptor[5].

The (R)-enantiomer of 4-IPP is biologically active because its methyl group and carboxylate moiety align perfectly within the TIR1 pocket. This alignment allows the (R)-enantiomer to act as a "molecular glue," simultaneously binding the TIR1 receptor and recruiting Aux/IAA transcriptional repressor proteins[5]. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the repressor, triggering uncontrolled auxin-responsive gene expression. Conversely, the (S)-enantiomer suffers from severe steric clashes within the binding pocket, preventing the stable recruitment of Aux/IAA proteins and rendering it biologically inactive or a weak anti-auxin[6].

TIR1_Pathway R_4IPP (R)-4-IPP (Active Auxin) TIR1 TIR1/AFB Receptor Complex R_4IPP->TIR1 Binds pocket AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Ubiquitination Polyubiquitination & 26S Proteasome AuxIAA->Ubiquitination Targets for degradation GeneExpr Auxin-Responsive Gene Expression Ubiquitination->GeneExpr Derepresses ARF

Fig 1. Mechanism of (R)-4-IPP acting as a molecular glue in the TIR1/AFB auxin signaling pathway.

Protocol 1: In Vitro TIR1-Aux/IAA Pull-Down Assay

To empirically validate the enantioselective binding of 4-IPP, the following self-validating pull-down assay is recommended:

  • Protein Preparation: Express and purify recombinant Arabidopsis TIR1 and a GST-tagged Aux/IAA protein (e.g., GST-IAA7) using an E. coli or insect cell expression system.

  • Immobilization: Bind 5 µg of GST-IAA7 to 30 µL of glutathione agarose beads in a binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40).

  • Ligand Incubation: Add purified TIR1 (5 µg) to the beads. Spike parallel reaction tubes with 10 µM of either (R)-4-IPP, (S)-4-IPP, or a DMSO vehicle control. Incubate at 4°C for 2 hours with gentle rotation.

  • Washing: Centrifuge the beads and wash three times with the binding buffer to remove any unbound TIR1. (Causality: Stringent washing ensures that only TIR1 stably bridged by the active enantiomer remains attached to the beads).

  • Elution & Analysis: Elute the protein complexes by boiling in SDS sample buffer. Resolve via SDS-PAGE and perform a Western blot using anti-TIR1 antibodies.

  • Expected Outcome: A strong TIR1 band will appear in the (R)-4-IPP lane, confirming its role as a molecular glue. The (S)-4-IPP and DMSO lanes will show negligible TIR1 signal.

Environmental Biocatalysis: Enantioselective Degradation

Mechanistic Causality

Because racemic phenoxyalkanoic acids are frequently introduced into agricultural environments, soil microbiomes have evolved highly specialized enzymatic machinery to mineralize these xenobiotics. The initial step in this biodegradation is the etherolytic cleavage of the propanoic acid side chain, catalyzed by α-ketoglutarate-dependent dioxygenases[7].

Crucially, this process is strictly enantiospecific. Soil bacteria such as Sphingomonas herbicidovorans and Delftia acidovorans utilize two distinct enzymes: RdpA (which exclusively degrades the R-enantiomer) and SdpA (which exclusively degrades the S-enantiomer)[4][8]. The enantiospecificity is governed by specific active site residues (e.g., Phe171 in RdpA and Glu69 in SdpA) that sterically hinder the binding of the incorrect enantiomer[8]. Both pathways ultimately yield 4-iodophenol and pyruvate.

Degradation Racemate Racemic 4-IPP (R,S-mixture) R_Enant (R)-4-IPP Racemate->R_Enant S_Enant (S)-4-IPP Racemate->S_Enant RdpA RdpA Enzyme (α-KG dependent) R_Enant->RdpA Specific binding SdpA SdpA Enzyme (α-KG dependent) S_Enant->SdpA Specific binding Product 4-Iodophenol + Pyruvate RdpA->Product Ether cleavage SdpA->Product Ether cleavage

Fig 2. Enantioselective biocatalytic degradation of 4-IPP by RdpA and SdpA dioxygenases.

Protocol 2: Enantioselective Biocatalytic Degradation Assay

To evaluate the degradation kinetics and stereospecificity of RdpA and SdpA against 4-IPP, perform the following in vitro biocatalytic assay:

  • Enzyme Preparation: Transform E. coli BL21(DE3) with plasmids encoding either His-tagged RdpA or SdpA. Induce expression with 0.5 mM IPTG at 20°C overnight. Lyse cells and purify the enzymes using Ni-NTA affinity chromatography.

  • Reaction Mixture Setup: In a 1 mL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 1 mM α-ketoglutarate (co-substrate), 0.1 mM ascorbate (to maintain iron in the ferrous state), 50 µM FeSO₄, and 1 mM of either pure (R)-4-IPP, pure (S)-4-IPP, or racemic 4-IPP.

  • Initiation: Add 10 µg of purified RdpA or SdpA to initiate the reaction. Incubate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 1 mL of ice-cold acetonitrile, which precipitates the proteins and halts enzymatic activity. Centrifuge at 12,000 × g for 10 minutes.

  • Chiral HPLC Analysis: Analyze the supernatant using a chiral stationary phase column (e.g., permethylated β-cyclodextrin). Monitor the depletion of the 4-IPP enantiomer peaks and the emergence of the 4-iodophenol peak at 230 nm.

  • Expected Outcome: RdpA will show complete depletion of (R)-4-IPP with zero activity against (S)-4-IPP. SdpA will exhibit the exact inverse profile. In the racemic mixture, each enzyme will stall at exactly 50% substrate conversion, validating the strict enantiospecificity of the degradation pathway[4].

References

  • ChemScene - 10442-48-5 | 2-(4-Iodophenoxy)propanoic acid
  • ACS Publications - Regioisomeric Quasiracemates – Fluorinated Diarylamide, Naphthylamide, and Benzoyl Phenylalanine Systems
  • Molaid - R-(+)-2-(4-iodophenoxy)propionic acid - CAS 10009-44-6
  • Scholars' Mine - Enantioselective Biodegradation of Racemic Phenoxyalkanoic Herbicides
  • ASM Journals - Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA,
  • PubMed - Structural basis for the enantiospecificities of R- and S-specific phenoxypropionate/alpha-ketoglutar
  • ASM Journals - Abundance and Expression of Enantioselective rdpA and sdpA Dioxygenase Genes
  • ResearchGate - HERBICIDES – MECHANISMS AND MODE OF ACTION

Sources

Validation

Comparative Metabolic Profiling of Plants Treated with (R)-2-(4-Iodophenoxy)propanoic Acid vs. Standard Auxins

Introduction: The Need for Stereospecific Auxin Profiling In the landscape of plant growth regulators (PGRs) and agrochemical development, synthetic auxins are critical for manipulating plant architecture, tissue culture...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Stereospecific Auxin Profiling

In the landscape of plant growth regulators (PGRs) and agrochemical development, synthetic auxins are critical for manipulating plant architecture, tissue culture proliferation, and weed management. While indole-3-acetic acid (IAA) is the primary endogenous auxin, its rapid metabolic degradation limits its utility in sustained applications. Conversely, synthetic analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) offer high stability but often trigger severe phytotoxic stress responses [1].

(R)-2-(4-iodophenoxy)propanoic acid ((R)-4-IPPA) represents a highly potent, halogenated phenoxypropanoic acid derivative. The (R)-enantiomer is biologically active due to its stereospecific affinity for the TIR1/AFB auxin receptor pocket. To objectively evaluate (R)-4-IPPA against IAA and 2,4-D, we must look beyond phenotypic observations and analyze the underlying biochemical shifts. This guide provides a comprehensive comparison of the metabolic profiles induced by these compounds, supported by self-validating mass spectrometry (GC-MS and LC-MS) workflows [2].

Mechanistic Grounding: Receptor Affinity and Signal Transduction

The physiological impact of any auxin analog is dictated by its interaction with the SCF^(TIR1/AFB)-Aux/IAA-ARF signaling module [3]. When an active auxin binds to the TIR1/AFB F-box protein, it acts as "molecular glue," recruiting Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. This de-represses Auxin Response Factors (ARFs), initiating gene transcription [4].

The (R)-stereocenter of (R)-4-IPPA aligns perfectly with the leucine-rich repeats (LRRs) of the TIR1 pocket. The bulky iodine atom at the para-position of the phenoxy ring enhances hydrophobic interactions within the receptor cavity, significantly lowering the dissociation constant ( Kd​ ) compared to IAA. Because (R)-4-IPPA resists the native GH3-mediated amino acid conjugation (which rapidly deactivates IAA), it provides a sustained transcriptional signal without the uncontrolled hyper-accumulation of reactive oxygen species (ROS) typically seen with 2,4-D.

Diagram 1: The TIR1/AFB signaling cascade activated by the stereospecific binding of (R)-4-IPPA.

Comparative Metabolic Data

To objectively compare the performance of (R)-4-IPPA, we analyze the metabolome of Arabidopsis thaliana seedlings treated with 10 µM of IAA, 2,4-D, and (R)-4-IPPA for 24 hours. The data below synthesizes the log2 fold-changes (Log2FC) of key primary and secondary metabolites relative to a mock (solvent-only) control.

Table 1: Differential Metabolite Accumulation (Log2FC vs. Control)
Metabolite ClassTarget MetaboliteIAA (10 µM)2,4-D (10 µM)(R)-4-IPPA (10 µM)Biological Causality & Significance
Stress Markers Proline+0.4+4.6+1.22,4-D induces severe osmotic/oxidative stress. (R)-4-IPPA maintains moderate homeostasis.
Carbohydrates Sucrose-0.2-2.1+0.72,4-D depletes carbon pools via rapid, uncontrolled cell elongation. (R)-4-IPPA partitions carbon efficiently.
Antioxidants Ascorbate+0.3-1.8+0.92,4-D exhausts the ROS scavenging system. (R)-4-IPPA upregulates defense without depletion.
Auxin Conjugates IAA-Aspartate+3.8+0.2+0.4IAA is rapidly deactivated by GH3 enzymes. Synthetic analogs evade this conjugation.
TCA Intermediates Citrate+0.5-1.2+1.1(R)-4-IPPA stimulates mitochondrial respiration to support sustained growth, unlike 2,4-D toxicity.

Key Takeaway: While 2,4-D acts as a herbicidal agent by collapsing carbon metabolism and inducing severe oxidative stress, (R)-4-IPPA acts as a highly efficient, sustained growth promoter. It evades native degradation (like 2,4-D) but maintains metabolic integrity (unlike 2,4-D), making it superior for applications requiring prolonged tissue differentiation, such as in vitro bulbil initiation or somatic embryogenesis [5].

Experimental Methodology: Self-Validating Profiling Protocol

To capture the data presented above, a dual-platform mass spectrometry approach is required. GC-MS is utilized for primary metabolites (sugars, amino acids, organic acids), while LC-MS/MS is reserved for secondary metabolites and endogenous hormone quantification [6].

Step-by-Step Workflow

1. Tissue Harvesting and Quenching

  • Action: Rapidly freeze 50 mg of plant tissue in liquid nitrogen.

  • Causality: Cellular metabolism operates on a sub-second timescale. Immediate cryogenic quenching halts enzymatic activity (e.g., invertases, phosphatases), ensuring the extracted profile represents the exact physiological state at the time of sampling.

2. Biphasic Extraction & Internal Standardization

  • Action: Add 1 mL of pre-chilled Methanol:Chloroform:Water (2.5:1:1 v/v/v). Spike the extraction buffer with heavy-isotope internal standards (e.g., 13C6​ -IAA, 13C5​ -Proline, Ribitol).

  • Causality: This is the core of the self-validating system . By adding internal standards before homogenization, any loss of analyte during extraction, phase separation, or derivatization is proportionally mirrored by the standard. This allows for absolute correction of matrix effects and extraction efficiency.

3. Phase Separation

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the upper aqueous phase (polar metabolites) for GC-MS and the lower organic phase (lipids/hormones) for LC-MS.

4. GC-MS Derivatization (Aqueous Phase)

  • Action: Dry the extract under vacuum. Add 20 µL of Methoxyamine hydrochloride (MOX) in pyridine (30 mg/mL), incubate at 37°C for 2 hours. Then add 30 µL of MSTFA + 1% TMCS, incubate at 37°C for 30 minutes.

  • Causality: Most primary metabolites are non-volatile. MOX stabilizes reducing sugars, preventing them from forming multiple anomeric peaks in the chromatogram. MSTFA replaces active polar hydrogens (OH, NH, SH) with non-polar trimethylsilyl (TMS) groups, rendering the molecules volatile and thermally stable for GC analysis.

5. LC-MS/MS Analysis (Organic Phase)

  • Action: Reconstitute the dried organic fraction in 10% Methanol. Analyze via UPLC coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI).

  • Causality: MRM provides unparalleled sensitivity and specificity. By filtering for the specific precursor ion of (R)-4-IPPA (e.g., m/z 291 [M-H] ) and its unique product ions, we eliminate background noise from the complex plant matrix.

Workflow Tissue Plant Tissue Cryogenic Quenching Extraction Biphasic Extraction + Isotope Standards Tissue->Extraction Halts metabolism Phase1 Aqueous Phase (Primary Metabolites) Extraction->Phase1 Centrifugation Phase2 Organic Phase (Hormones/Lipids) Extraction->Phase2 Centrifugation Deriv Derivatization (MOX / MSTFA) Phase1->Deriv Vacuum dry LCMS LC-MS/MS (ESI+/- MRM) Phase2->LCMS Reconstitution GCMS GC-TOF-MS Analysis Deriv->GCMS Volatilization Data Multivariate Analysis (PCA / PLS-DA) GCMS->Data Spectral alignment LCMS->Data Peak integration

Diagram 2: Dual-platform metabolomics workflow ensuring self-validated quantification of plant extracts.

Conclusion

The comparative metabolic profiling of (R)-2-(4-iodophenoxy)propanoic acid reveals a highly specialized auxin analog. By leveraging the stereospecificity of the TIR1/AFB receptor and evading GH3-mediated conjugation, (R)-4-IPPA delivers a sustained transcriptional response. Unlike 2,4-D, which forces the plant into severe oxidative and osmotic stress (evidenced by massive proline accumulation and ascorbate depletion), (R)-4-IPPA maintains carbon partitioning and TCA cycle integrity. For researchers in agrochemistry and plant tissue culture, (R)-4-IPPA represents a superior alternative when prolonged, non-toxic morphogenic induction is required.

References

  • Metabolomics' Role in Crop Improvement and Abiotic Stresses. Encyclopedia MDPI. Available at:[Link] [1]

  • Auxin Metabolite Profiling in Isolated and Intact Plant Nuclei. MDPI International Journal of Molecular Sciences. Available at:[Link] [2]

  • Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology (PubMed Central). Available at:[Link][3]

  • TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. Available at:[Link] [4]

  • Bulbil initiation: a comprehensive review on resources, development, and utilisation, with emphasis on molecular mechanisms. Frontiers in Plant Science. Available at:[Link] [5]

  • Evaluating plant immunity using mass spectrometry-based metabolomics workflows. Frontiers in Plant Science (PubMed Central). Available at:[Link] [6]

Comparative

Comprehensive Guide to Statistical Analysis of Dose-Response Curves: Evaluating (R)-2-(4-iodophenoxy)propanoic Acid

Introduction to the Model System In early-stage drug discovery, the accurate statistical evaluation of dose-response relationships is critical for determining the efficacy, potency, and safety windows of lead compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Model System

In early-stage drug discovery, the accurate statistical evaluation of dose-response relationships is critical for determining the efficacy, potency, and safety windows of lead compounds. This guide provides an in-depth framework for the statistical analysis of dose-response curves, utilizing (R)-2-(4-iodophenoxy)propanoic acid as a model compound.

Phenoxypropanoic acid derivatives are well-documented modulators of metabolic pathways, frequently acting as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists or Fatty Acid Amide Hydrolase (FAAH) inhibitors[1]. The introduction of a bulky, highly polarizable iodine atom at the para position of the phenoxy ring, combined with strict (R)-stereochemistry, significantly alters the binding thermodynamics within the PPARα ligand-binding domain. To objectively benchmark its performance, we must compare its dose-response metrics against its (S)-enantiomer and industry-standard fibrates using rigorous non-linear regression models.

Mechanism of Action

Before analyzing the statistical outputs, it is essential to understand the biological system generating the data. (R)-2-(4-iodophenoxy)propanoic acid acts as a ligand that diffuses into the cell, binds to PPARα, and triggers a transcriptional cascade.

PPAR_Pathway Ligand (R)-2-(4-iodophenoxy) propanoic acid PPAR PPARα Receptor Ligand->PPAR Binds Heterodimer PPARα-RXR Complex PPAR->Heterodimer Recruits RXR RXR Co-receptor RXR->Heterodimer Dimerizes PPRE PPRE (DNA) Heterodimer->PPRE Binds DNA Transcription Luciferase Signal PPRE->Transcription Activates

Fig 1: Mechanism of PPARα activation and reporter gene transcription by the target ligand.

Experimental Methodology: A Self-Validating Reporter Assay

To generate high-fidelity dose-response data, we utilize a Dual-Luciferase Reporter Assay. This protocol is specifically designed as a self-validating system ; it inherently controls for confounding variables such as cell death at high compound concentrations or well-to-well variations in transfection efficiency[2].

Step-by-Step Protocol
  • Cell Preparation & Transfection : Seed HEK-293T cells in 96-well plates at 2×104 cells/well. Co-transfect the cells with three plasmids using a lipid-based reagent: a PPARα expression vector, a Firefly luciferase reporter driven by a Peroxisome Proliferator Response Element (PPRE), and a constitutively active SV40-Renilla luciferase vector[2].

    • Causality: The Renilla vector is the cornerstone of the assay's self-validation. Because its expression is independent of PPARα, any drop in Renilla luminescence indicates systemic issues (e.g., compound toxicity or poor transfection) rather than a lack of target efficacy.

  • Compound Treatment : 24 hours post-transfection, treat the cells with an 11-point, 3-fold serial dilution of (R)-2-(4-iodophenoxy)propanoic acid (ranging from 100 μM down to 1.7 nM), alongside vehicle controls (0.1% DMSO) and reference standards (GW7647, Fenofibric acid).

  • Signal Detection : After 24 hours of incubation, lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Glo assay system.

  • Data Normalization : Calculate the relative luminescence unit (RLU) ratio: Ratio=Renilla SignalFirefly Signal​ . Convert these ratios to "% Activation" relative to the maximal response of the standard reference agonist[3].

Comparative Performance Data

The table below summarizes the statistical outputs derived from the dose-response curves. By comparing the (R)-enantiomer to alternatives, we objectively establish its pharmacological profile.

CompoundTargetEC₅₀ (nM)Eₘₐₓ (Fold Activation)Hill SlopeR² (Goodness of Fit)
(R)-2-(4-iodophenoxy)propanoic acid PPARα145 ± 128.51.120.992
(S)-2-(4-iodophenoxy)propanoic acid PPARα>10,0002.1N/A0.845
Fenofibric Acid (Standard Fibrate)PPARα32,0007.80.980.988
GW7647 (Potent Synthetic Reference)PPARα6 ± 19.21.050.995

Data Interpretation: The (R)-enantiomer demonstrates a highly stereospecific response, being over 60-fold more potent than its (S)-counterpart. Furthermore, it vastly outperforms the classic clinical fibrate (Fenofibric acid) in potency while maintaining a comparable maximum efficacy (Eₘₐₓ).

Statistical Analysis Workflow

Translating raw luminescence into the robust metrics shown above requires a stringent statistical pipeline.

Fig 2: Step-by-step statistical workflow for 4PL dose-response analysis and relative potency.

The 4-Parameter Logistic (4PL) Model

According to the Assay Guidance Manual, biological dose-response data should rarely be forced into a linear or 3-parameter model[3]. We apply the 4-Parameter Logistic (4PL) regression equation:

y=Bottom+1+10(logEC50​−x)×HillSlopeTop−Bottom​

  • Why 4PL? Unlike idealized chemical reactions, cellular assays exhibit basal constitutive activity (Bottom = 0) and plateau at varying maximum capacities due to receptor saturation or downstream bottlenecks (Top = 100%). The 4PL model freely fits these asymptotes, preventing artificial skewing of the EC₅₀ value[3].

  • Hill Slope (n) : This parameter describes the steepness of the curve. A Hill slope near 1.0 (as seen with our (R)-enantiomer at 1.12) suggests standard 1:1 stoichiometric binding without significant allosteric cooperativity.

Parallelism Testing (USP <1032>)

Before declaring that (R)-2-(4-iodophenoxy)propanoic acid is "X-times more potent" than Fenofibric acid, we must mathematically prove that their dose-response curves are parallel[4].

  • The Causality of Parallelism : If two compounds have significantly different Hill slopes, their curves will eventually intersect. If curves intersect, the calculated "relative potency" becomes entirely dependent on the specific concentration being tested, rendering a single EC₅₀ ratio scientifically meaningless.

  • Execution : We utilize an equivalence test (F-test) to compare the Hill slopes and asymptotes of the test compound against the reference standard[4]. Because the Hill slopes of the (R)-enantiomer (1.12) and GW7647 (1.05) are statistically equivalent ( p>0.05 for difference), we can confidently validate their relative potency calculation.

References[1] Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors. PubMed Central (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222348/[3]Data Standardization for Results Management - Assay Guidance Manual. NCBI Bookshelf. Available at: https://www.ncbi.nlm.nih.gov/books/NBK91992/[2]Zinc finger protein 407 overexpression upregulates PPAR target gene expression and improves glucose homeostasis in mice. American Journal of Physiology-Endocrinology and Metabolism. Available at: https://journals.physiology.org/doi/full/10.1152/ajpendo.00243.2015[4]Implementation of Parallelism Testing for Four-Parameter Logistic Model in Bioassays. PDA Journal of Pharmaceutical Science and Technology. Available at: https://pubmed.ncbi.nlm.nih.gov/24733222/

Sources

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